Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine derivatives, followed by their coupling with thiazole intermediates. The final step involves esterification to introduce the ethyl acetate group. Common reagents used in these reactions include acyl chlorides, amines, and thionyl chloride, under conditions such as reflux and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate: shares structural similarities with other heterocyclic compounds such as quinoline derivatives, thiazole derivatives, and pyridine derivatives
Uniqueness
The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N4O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C22H18N4O3S/c1-2-29-20(27)11-15-13-30-22(24-15)26-21(28)17-12-19(14-7-9-23-10-8-14)25-18-6-4-3-5-16(17)18/h3-10,12-13H,2,11H2,1H3,(H,24,26,28) |
InChI Key |
WPKCGPRECZUCFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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